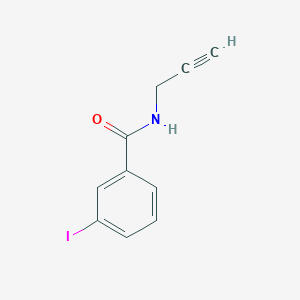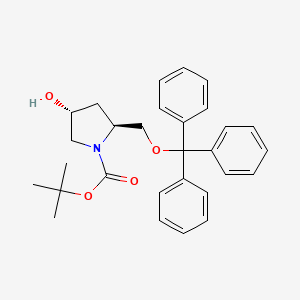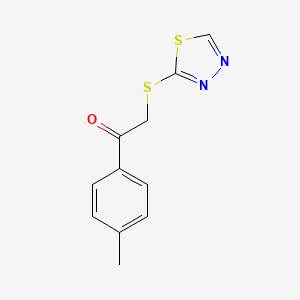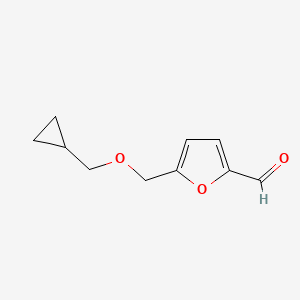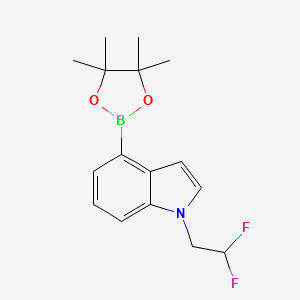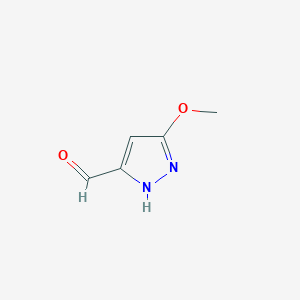
5-methoxy-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound that features a pyrazole ring substituted with a methoxy group at the 5-position and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1H-pyrazole-3-carbaldehyde typically involves the reaction of appropriate hydrazines with aldehydes or ketones. One common method is the condensation of 5-methoxy-1H-pyrazole with formylating agents under controlled conditions. For instance, the reaction of 5-methoxy-1H-pyrazole with Vilsmeier-Haack reagent (a mixture of DMF and POCl3) can yield the desired aldehyde .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-Methoxy-1H-pyrazole-3-carboxylic acid.
Reduction: 5-Methoxy-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-methoxy-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function . The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-5-carboxaldehyde: Similar structure but with a methyl group instead of a methoxy group.
5-Methyl-1H-pyrazole-3-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
1,3-Dimethyl-5-methoxypyrazole: Similar structure but with an additional methyl group on the pyrazole ring.
Uniqueness: 5-Methoxy-1H-pyrazole-3-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the pyrazole ringThe methoxy group can enhance the compound’s solubility and stability, while the aldehyde group provides a reactive site for further chemical modifications .
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
3-methoxy-1H-pyrazole-5-carbaldehyde |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-2-4(3-8)6-7-5/h2-3H,1H3,(H,6,7) |
InChI Key |
FVBVSDRSXJHJBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



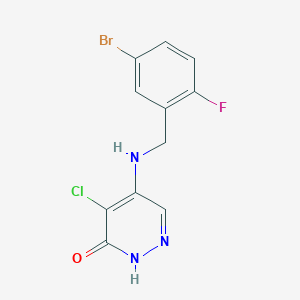
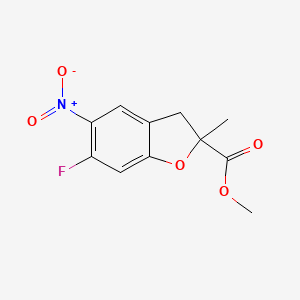
![N-[2-(cycloheptylamino)ethyl]furan-2-carboxamide](/img/structure/B14907201.png)
